molecular formula C17H13ClN2OS B095604 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one CAS No. 16461-34-0

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Cat. No. B095604
CAS RN: 16461-34-0
M. Wt: 328.8 g/mol
InChI Key: SRBNYWJSFPWEON-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as “5-Benzylthio-1H-tetrazole”, are often used in chemical research . They typically have a benzyl group (a benzene ring attached to a methylene group) and a sulfur-containing group attached to a heterocyclic ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of “5-Benzylthio-1H-tetrazole” has been determined and is available in databases like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the benzyl group or the sulfur-containing group. For example, benzylic groups can undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, “5-Benzylthio-1H-tetrazole” is a solid at 20°C, has a melting point of 133°C, and is insoluble in water but soluble in methanol .

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. For instance, “5-Benzylthio-1H-tetrazole” is classified as a flammable solid and can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNYWJSFPWEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352836
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

CAS RN

16461-34-0
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compounds of the type IV are known, but the conventional methods of preparation entail two stages, starting from the dihalo compound II, or give undesirable by-products. Chem. Abstr. 68, (1968), 2906 c describes the preparation of 4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one (V) starting from 4,5-dichloro-2-phenylpyridazin-3(2H)-one (II, R1 =C6H5, X=Cl) and sodium hydrogen sulfide, the product (V) being reacted with benzyl chloride and sodium hydroxide and ammonium hydroxide to give the desired compound 5-benzylthio-4-chloro-2-phenyl-pyridazin-3-(2H)-one. ##STR5##
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